3-Nitroformanilide
Overview
Description
3-Nitroformanilide is a chemical compound that is part of the formazan family, characterized by the presence of strong electron-withdrawing substituents such as nitro groups. These compounds are nitrogen-rich analogues of beta-diketimine ligands and have been the subject of various studies due to their interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of 3-nitroformazans involves reactions of aryldiazonium cations with the conjugated bases of nitromethane, leading to the formation of the desired formazans with different aromatic substituents. The synthesis can be carried out under aqueous conditions, but the range of aromatic groups that can be introduced is limited by the stability of the diazonium salt. To overcome this limitation and introduce bulky substituents, the reactions can be performed under nonaqueous and anhydrous conditions .
Molecular Structure Analysis
The molecular structure of 3-nitroformazans has been studied using various spectroscopic techniques, including NMR and electronic spectroscopy. These studies indicate that 3-nitroformazans exist exclusively as closed (trans-syn, s-cis) isomers. Crystallographic characterization has provided insights into the structure of these compounds, with examples showing closed structures for 3-nitroformazans . Additionally, density functional theory (DFT) calculations have been used to predict the molecular structures and properties of related formazan compounds .
Chemical Reactions Analysis
3-Nitroformazans can participate in various chemical reactions due to their rich electronic and structural properties. They can form complexes with transition metals, acting as ligands with different coordination modes depending on the metal and the steric bulk of the substituents on the formazan . Furthermore, 3-nitroformazans have been used in the synthesis of 3-nitroisoxazoles and 3-nitroisoxazolines through [3+2]-cycloaddition reactions . The reactivity of these compounds can also be influenced by the nature of the substituents, as seen in the synthesis of palladium complexes where the aryl substituents affect the structure and spectroscopy of the resulting complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-nitroformazans are closely related to their molecular structure and the substituents present. The electronic spectra of these compounds can be discussed in relation to the uncoordinated formazans, and their solid-state properties can be ascertained through diffuse reflectance spectroscopy . The complexes formed by 3-nitroformazans with transition metals exhibit unique electronic and structural characteristics, as evidenced by X-ray crystallography and electronic spectroscopy . Additionally, the non-linear optical properties and thermodynamic properties of formazan compounds have been addressed theoretically, providing further insight into their potential applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-nitrophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-5H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDUUALALDXTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344465 | |
Record name | 3-Nitroformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroformanilide | |
CAS RN |
102-38-5 | |
Record name | N-(3-Nitrophenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitroformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-NITROFORMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.